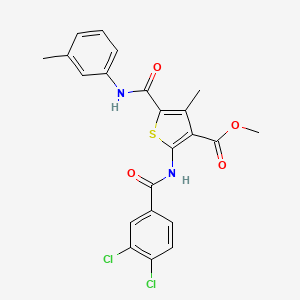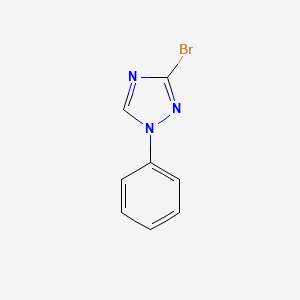
Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a complex organic compound that has garnered significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrazole ring fused with a sulfamic acid moiety. The presence of both acidic and basic functional groups within the same molecule makes it a versatile compound with a wide range of applications.
Preparation Methods
The synthesis of Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in the formation of the desired compound . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Chemical Reactions Analysis
Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamic acid moiety can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it has shown good binding interaction with amino acids in docking studies, indicating its potential as a ligand for various biological targets . The compound’s effects are mediated through hydrogen bonding, π-π interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- can be compared with other similar compounds, such as:
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares a similar pyrazole ring structure but differs in the functional groups attached to the ring.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide: Another related compound with a pyrazole ring, but with different substituents that confer distinct chemical properties.
The uniqueness of Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- lies in its combination of sulfamic acid and pyrazole functionalities, which provide a versatile platform for various chemical and biological applications.
Properties
CAS No. |
1759-26-8 |
|---|---|
Molecular Formula |
C11H13N3O4S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamic acid |
InChI |
InChI=1S/C11H13N3O4S/c1-8-10(12-19(16,17)18)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7,12H,1-2H3,(H,16,17,18) |
InChI Key |
PNOGVLDQOYEVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)

![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)







